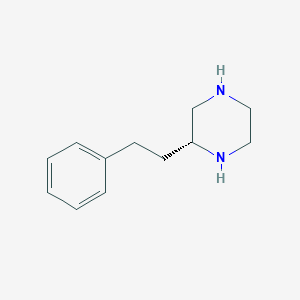

(r)-2-Phenethylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(2-phenylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-14H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTXUSHWBSBIAT-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereoselective Approaches for R 2 Phenethylpiperazine

Enantioselective Synthesis Strategies for the (R)-Configuration

Achieving the desired (R)-configuration at the C2 position of the piperazine (B1678402) ring requires precise stereochemical control. This can be accomplished through several key strategies, including direct asymmetric synthesis, chiral resolution of a racemic mixture, and the use of chiral auxiliaries or organocatalysts to guide the stereochemical outcome of a reaction.

Asymmetric Synthesis Routes and Methodologies

Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the need for separation steps. For C2-substituted piperazines, several methodologies have been developed. One approach involves the catalytic enantioselective synthesis of α-tertiary piperazin-2-ones, which serve as valuable intermediates. For instance, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones can generate highly enantioenriched tertiary piperazin-2-ones, which can then be further elaborated to the desired piperazine. nih.gov

Another strategy starts from readily available α-amino acids, which provides a chiral pool starting material. A synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines can be achieved in a few steps. rsc.org The key transformation often involves an aza-Michael addition between a chiral 1,2-diamine and an appropriate Michael acceptor. rsc.org Furthermore, an asymmetric synthesis of 2-arylpiperazines has been established starting from phenacyl bromides, featuring a Corey-Bakshi-Shibata (CBS) reduction to create the chiral center. researchgate.net

A general, enantioselective synthesis for protected piperazines has been developed based on the organocatalytic α-chlorination of aldehydes, followed by reduction to the corresponding 2-chloro alcohols. These stable intermediates can then be converted to the target piperazines without loss of enantioselectivity. nih.gov

| Methodology | Key Reaction | Starting Materials | Outcome |

| Catalytic Asymmetric Allylation | Palladium-catalyzed decarboxylative allylic alkylation | Differentially N-protected piperazin-2-ones | Highly enantioenriched tertiary piperazin-2-ones nih.gov |

| Chiral Pool Synthesis | Aza-Michael addition | α-amino acids, vinyl diphenyl sulfonium (B1226848) salt | Orthogonally protected, enantiomerically pure 2-substituted piperazines rsc.org |

| CBS Reduction | Asymmetric reduction of a ketone | Phenacyl bromides | Optically enriched 2-arylpiperazines researchgate.net |

| Organocatalytic α-chlorination | Jørgensen's α-chlorination of aldehydes | Aldehydes, N-protected aminoethanols | Enantiopure C2-functionalized, orthogonally N,N'-protected piperazines nih.gov |

Chiral Resolution Techniques for Enantiomeric Enrichment

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution is required to isolate the desired enantiomer. This is a common and scalable strategy in pharmaceutical production. pharmtech.com

One of the most established methods is the formation of diastereomeric salts. pharmtech.com A racemic mixture of 2-phenethylpiperazine (B1321257), which is basic, can be reacted with a single enantiomer of a chiral acid. This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. pharmtech.com After separation, the desired diastereomeric salt is treated with a base to liberate the pure (R)-2-phenethylpiperazine enantiomer.

Another powerful technique is enzymatic kinetic resolution. Enzymes are chiral catalysts that can selectively react with one enantiomer in a racemic mixture at a much faster rate than the other. For example, a lipase (B570770) could be used to selectively acylate the (S)-enantiomer of a precursor alcohol, leaving the desired (R)-enantiomer unreacted and allowing for its separation. nih.gov

Capillary electrophoresis (CE) using chiral selectors, such as sulfated β-cyclodextrin, has also been developed as an analytical and potentially preparative method for separating piperazine enantiomers. nih.gov The different interactions between the enantiomers and the chiral selector lead to different migration times, enabling their separation. nih.gov

| Resolution Technique | Principle | Advantages | Considerations |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. pharmtech.com | Scalable, well-established, and cost-effective. pharmtech.com | Requires a suitable chiral resolving agent and optimization of crystallization conditions. |

| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer, allowing for separation of the reacted and unreacted forms. nih.gov | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield for the desired enantiomer is 50%. |

| Chiral Chromatography | Separation of enantiomers on a stationary phase containing a chiral selector. | Applicable to a wide range of compounds, can provide high purity. | Can be expensive for large-scale production. |

| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field in the presence of a chiral selector. nih.gov | High resolution, small sample requirement. nih.gov | Primarily an analytical technique, but preparative scale is possible. |

Application of Chiral Auxiliaries and Organocatalysis in Stereoselective Synthesis

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, a chiral auxiliary could be attached to one of the nitrogen atoms of a piperazine precursor. For example, pseudoephedrine can be used as a chiral auxiliary. It reacts with a carboxylic acid to form an amide, and the subsequent α-proton can be deprotonated to form an enolate. The stereochemistry of the subsequent alkylation is directed by the chiral auxiliary. wikipedia.org

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. clockss.orgdoaj.org This field has emerged as a powerful tool in asymmetric synthesis, complementing metal-based catalysts and enzymes. clockss.org In the context of piperazine synthesis, chiral amines derived from amino acids, such as proline, can catalyze asymmetric Mannich or Michael reactions, which are key bond-forming steps in the construction of the heterocyclic ring. clockss.orgnih.gov For instance, a biomimetic approach using an organocatalyst can prepare 2-substituted piperidines, and similar principles can be applied to piperazine synthesis. nih.gov

| Strategy | Description | Key Features | Example Catalyst/Auxiliary |

| Chiral Auxiliary | A recoverable chiral group is temporarily attached to the substrate to control stereoselectivity. wikipedia.org | Stoichiometric use of the chiral moiety; high diastereoselectivity is often achievable. wikipedia.org | Evans oxazolidinones, pseudoephedrine, camphorsultam. wikipedia.org |

| Organocatalysis | A small chiral organic molecule accelerates a reaction enantioselectively. doaj.org | Metal-free, often less sensitive to air and moisture, mimics enzymatic processes. clockss.orgdoaj.org | Proline, imidazolidinones (MacMillan catalysts), chiral phosphoric acids. clockss.org |

General Synthetic Routes to Phenethylpiperazine Core Structures

The construction of the core 2-phenethylpiperazine structure involves two main challenges: the formation of the six-membered piperazine ring with the desired substitution pattern and the introduction of the phenethyl group at the correct position.

Formation of the Piperazine Ring System with Regio- and Stereocontrol

The synthesis of piperazine rings, particularly those substituted on the carbon atoms, is an area of active research. mdpi.com Traditional methods often involve the cyclization of appropriate precursors. A common and versatile method is the double N-alkylation of a primary amine with two two-carbon electrophiles, or the cyclization of a pre-formed diamine precursor. nih.gov

For 2-substituted piperazines, a key strategy involves the cyclization of an N-substituted ethylenediamine (B42938) with a suitable two-carbon synthon. For instance, an N-aryl piperazine can be synthesized via the nucleophilic substitution reaction of an aryl amine with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.net

Modern catalytic methods offer improved efficiency and control. A palladium-catalyzed cyclization has been developed for the modular synthesis of highly substituted piperazines, providing products in good yields with high regio- and stereochemical control. organic-chemistry.org An iridium-catalyzed method allows for the synthesis of complex C-substituted piperazines from the [3+3]-cycloaddition of imines, achieving excellent regio- and diastereoselective control under mild conditions. nih.gov

| Method | Description | Catalyst/Reagent | Key Feature |

| Cyclization with Bis(2-haloethyl)amines | A primary amine reacts with a bis(2-haloethyl)amine derivative to form the piperazine ring. nih.govnih.gov | Bis(2-chloroethyl)amine hydrochloride | A classical and widely used method. nih.gov |

| Reductive Amination | Cyclization of a diamine precursor containing carbonyl groups or their equivalents. | Reducing agents (e.g., NaBH(OAc)₃, H₂/Pd) | Can be a one-pot procedure from simple starting materials. |

| Palladium-Catalyzed Cyclization | Modular synthesis coupling a propargyl unit with a diamine component. organic-chemistry.org | Palladium complexes | High regio- and stereochemical control. organic-chemistry.org |

| Iridium-Catalyzed [3+3] Cycloaddition | Head-to-head coupling of imines to form the six-membered ring. nih.gov | [IrCl(cod)(PPh₃)] | Atom-economical, highly diastereoselective. nih.gov |

Introduction of the Phenethyl Moiety

The phenethyl group (CH₂CH₂Ph) can be introduced at various stages of the synthesis, either before or after the formation of the piperazine ring.

One common strategy involves the N-alkylation of a pre-existing piperazine or piperidinone ring. For example, N-phenethyl-4-piperidinone, an intermediate in some syntheses, can be prepared from 4-piperidinone and phenethyl bromide. wikipedia.org Similarly, a monosubstituted piperazine can be reacted with a phenethyl halide or tosylate to introduce the group onto one of the nitrogen atoms. researchgate.net

To install the phenethyl group at the C2 position, as in the target molecule, different strategies are required. One approach is to start with a precursor that already contains the phenethyl group, such as phenylalaninol or a derivative, and then build the piperazine ring around it. An alternative involves the reaction of a nucleophilic phenethyl organometallic reagent (e.g., phenethylmagnesium bromide) with an electrophilic piperazine precursor, such as a piperazinone or an imine derivative. For instance, the synthesis of fentanyl analogs involves reacting an N-protected 4-piperidone (B1582916) with aniline (B41778) to form an imine, which can then be further functionalized. nih.gov A similar principle could be applied to a piperazinone system to introduce a C-substituent.

Preparation of Functionally Substituted this compound Analogs

The functionalization of the this compound scaffold allows for the systematic exploration of structure-activity relationships, leading to the optimization of affinity, selectivity, and pharmacokinetic properties.

Derivatization at Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are common sites for modification to introduce a variety of substituents, thereby modulating the compound's biological activity.

N-Alkylation and N-Arylation Strategies

Standard N-alkylation reactions involving the treatment of this compound with various alkyl halides provide a straightforward method for introducing diverse alkyl groups at the nitrogen atoms. These reactions are typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF). nih.gov This approach allows for the incorporation of a wide range of functionalized alkyl chains.

For the synthesis of N-aryl analogs, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed. nih.govorganic-chemistry.org This powerful method enables the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl halide. The reaction typically utilizes a palladium precatalyst and a suitable phosphine (B1218219) ligand. These conditions are generally mild and tolerate a wide variety of functional groups on the aryl halide, allowing for the synthesis of a diverse library of N-aryl derivatives. nih.gov Traditional methods for N-arylpiperazine synthesis, which involve the reaction of an appropriate aniline with bis(2-chloroethyl)amine hydrochloride, often require harsh conditions and long reaction times. nih.govresearchgate.net

Table 1: Common Methods for N-Derivatization of Piperazines

| Reaction Type | Reagents and Conditions | Resulting Moiety |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkylpiperazine |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | N-Arylpiperazine |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkylpiperazine |

| Acylation | Acyl chloride or Anhydride, Base | N-Acylpiperazine |

Modifications on the Phenethyl Side Chain

Alterations to the phenethyl side chain, including the phenyl ring and the ethyl linker, can significantly impact the interaction of the molecule with its biological target.

Phenyl Ring Substitutions

The introduction of substituents on the phenyl ring of the phenethyl moiety can be achieved by starting with appropriately substituted phenylethylamine precursors during the synthesis of the piperazine ring. For instance, palladium-catalyzed ortho-arylation of N-benzylpiperidines with arylboronic acid pinacol (B44631) esters has been reported, suggesting a potential route for modifying the phenyl ring in related structures. researchgate.net

Ethyl Linker Modifications

Modifications to the two-carbon linker between the phenyl group and the piperazine ring are less commonly reported but can be envisioned through multi-step synthetic sequences. This could involve the synthesis of piperazine precursors with altered side chains that are then cyclized to form the desired analog.

Scaffold Hybridization and Prodrug Strategies

Hybrid Molecules

Scaffold hybridization involves combining the this compound core with other pharmacophores to create hybrid molecules with dual or synergistic activities. nih.govmdpi.com This strategy aims to target multiple biological pathways with a single molecule. For example, fentanyl derivatives have been used as a scaffold to create hybrid molecules with affinity for both μ-opioid receptors and I2-imidazoline binding sites. researchgate.net This concept can be applied to this compound to develop novel therapeutics.

Prodrug Approaches

Prodrug strategies involve the chemical modification of a drug into an inactive form that is converted to the active parent drug in the body through enzymatic or chemical processes. nih.gov This approach can be used to improve the pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion. An example of a prodrug strategy is the use of esterase-sensitive groups that are cleaved by enzymes in the body to release the active compound. nih.gov

Table 2: Strategies for Advanced Analog Design

| Strategy | Description | Potential Advantage |

| Scaffold Hybridization | Combining this compound with another pharmacophore. | Dual biological activity, synergistic effects. |

| Prodrug Design | Chemical modification to an inactive, bioreversible form. | Improved pharmacokinetics, targeted drug delivery. |

| Bioisosteric Replacement | Substitution of atoms or groups with others having similar properties. cambridgemedchemconsulting.comresearchgate.netprinceton.edunih.govbaranlab.org | Enhanced potency, reduced side effects, improved metabolic stability. |

Synthesis of Radiolabeled this compound Probes for Imaging and Research

Radiolabeled analogs of this compound are invaluable tools for in vivo imaging techniques like Positron Emission Tomography (PET), which allow for the non-invasive study of biological processes. nih.govnih.gov

The synthesis of these probes involves the incorporation of a positron-emitting radionuclide, most commonly carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), into the molecule. nih.gov

Carbon-11 Labeling

Carbon-11 has a short half-life of 20.4 minutes, necessitating rapid radiosynthesis procedures. nih.gov A common method for ¹¹C-labeling is N-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov This reaction can be applied to a suitable precursor of this compound to introduce the ¹¹C-methyl group onto one of the piperazine nitrogens. For example, a ¹¹C-labeled piperazine derivative was synthesized for PET imaging of sigma-2 receptors via standard O-alkylation, achieving a decay-corrected yield of 53 ± 7%. nih.gov

Fluorine-18 Labeling

Fluorine-18 has a longer half-life of 109.8 minutes, which allows for more complex synthetic manipulations and longer imaging times. nih.gov The introduction of ¹⁸F can be achieved through nucleophilic substitution reactions using [¹⁸F]fluoride. A common strategy is the O-[¹⁸F]fluoroethylation of a precursor molecule containing a hydroxyl group. For instance, the synthesis of 4-(2´-methoxyphenyl)-1-[2´-(N-2´´-pyridinyl)-p-[¹⁸F]fluorobenzamido]ethylpiperazine (p-[¹⁸F]MPPF) has been developed for PET imaging of serotonin-1A receptors. nih.gov

The development of these radiolabeled probes is essential for advancing our understanding of the in vivo pharmacology of this compound and its analogs.

Table 3: Common Radionuclides for PET Imaging Probes

| Radionuclide | Half-life (minutes) | Common Labeling Precursors | Typical Reaction |

| Carbon-11 (¹¹C) | 20.4 | [¹¹C]CH₃I, [¹¹C]CH₃OTf | N-, O-, or S-Methylation |

| Fluorine-18 (¹⁸F) | 109.8 | [¹⁸F]F⁻ | Nucleophilic substitution |

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Key Structural Features Dictating Biological Activity

The biological activity of (r)-2-Phenethylpiperazine is intricately linked to its three-dimensional structure and the nature of its chemical substituents. Researchers have systematically modified the molecule to understand how these features influence its interaction with various receptors and transporters.

Role of the (R)-Configuration and Stereochemical Specificity

Stereochemistry, the spatial arrangement of atoms, plays a critical role in the biological activity of many chiral molecules. In the case of 2-substituted piperazines, the stereochemistry at the C2 position is a key determinant of their pharmacological effects. Studies comparing the (R) and (S) enantiomers of related piperazine (B1678402) derivatives have often shown that one enantiomer possesses significantly higher affinity or a different activity profile compared to the other. For instance, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers displayed more potent analgesic activity than their R-(-) counterparts. nih.gov Conversely, the R-(-) enantiomers of some derivatives in the same study exhibited narcotic antagonist activity, a property not observed in the S-(+) enantiomers. nih.gov This demonstrates the profound impact of stereochemical specificity, where the precise 3D orientation of the substituent at the chiral center dictates the nature and potency of the ligand-receptor interaction. This principle underscores the importance of the (R)-configuration in defining the specific pharmacological profile of this compound.

Influence of Phenethyl Substitutions on Receptor Affinity and Selectivity

Modifications to the phenethyl group of piperazine-based compounds can dramatically alter their binding affinity and selectivity for various biological targets. SAR studies on phenethylamine (B48288) derivatives have shown that substitutions on the phenyl ring can have positive or negative effects on receptor binding. For example, in a study of phenethylamine derivatives targeting the 5-HT2A receptor, the presence of alkyl or halogen groups at the para position of the phenyl ring attached to the β carbon was found to positively influence binding affinity. nih.gov The nature and position of these substituents can influence electronic properties and steric interactions within the receptor's binding pocket, thereby fine-tuning the compound's pharmacological activity. The phenethyl moiety is a common pharmacophore in ligands targeting monoamine transporters, and substitutions on this group are a key strategy for modulating selectivity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov

Computational Chemistry and Molecular Modeling in SAR Analysis

In conjunction with traditional synthetic chemistry, computational methods have become indispensable tools for understanding and predicting the SAR of complex molecules like this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors—numerical values that characterize properties like lipophilicity, electronic effects, and steric shape—to predict the activity of novel compounds. For piperazine analogues, QSAR studies have been successfully employed to explain the binding affinities of ligands for targets such as the dopamine D3 receptor. nih.gov By generating statistically significant models, researchers can identify which structural features are most critical for a desired biological effect, thereby guiding the design of more potent and selective molecules. nih.govptfarm.pl

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method allows researchers to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. derpharmachemica.com For various piperazine derivatives, docking studies have provided crucial insights into their binding modes with targets like DNA, topoisomerase II, and EGFR kinase. nih.govnih.gov Molecular dynamics simulations can further refine these models by simulating the movement of the ligand and protein over time, offering a more dynamic picture of the binding event. These computational approaches are invaluable for interpreting SAR data at an atomic level and for the rational design of new derivatives with improved pharmacological properties. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This model then serves as a 3D query in virtual screening to search large compound libraries for novel molecules with the potential for similar activity. For this compound and its analogs, which are known to interact with targets such as monoamine transporters, pharmacophore models are typically developed based on a set of known active ligands.

A representative pharmacophore model for dopamine transporter (DAT) inhibitors, a common target for phenethylpiperazine derivatives, generally includes several key features. A new pharmacophore model derived from several known DAT inhibitors suggests that a basic amino group is not an absolute requirement for high-affinity binding. Instead, a hydrogen bond acceptor can be equally effective. This has led to the development of models that replace the basic nitrogen with a hydrogen bond acceptor feature.

Key pharmacophoric features for DAT inhibitors often include:

Aromatic Ring (AR): This feature represents the phenethyl group of this compound, which is crucial for binding, likely through π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket of the transporter.

Hydrogen Bond Acceptor (HBA): The tertiary amine of the piperazine ring can act as a hydrogen bond acceptor. Some models have successfully replaced a basic nitrogen feature with a more general HBA, broadening the scope of potential active compounds. mdma.ch

Positive Ionizable (PI) / Cationic Center: At physiological pH, the piperazine nitrogen is protonated, forming a positive ion that can interact with negatively charged residues, such as aspartate, in the transporter's binding site. nih.gov

The spatial relationship between these features is critical. The distance and angles between the aromatic ring, the hydrophobic center, and the hydrogen bond acceptor/positive ionizable center are defining parameters of the pharmacophore model.

Virtual Screening Workflow:

Once a pharmacophore model is established and validated, it can be used for virtual screening to identify novel this compound-based ligands. The typical workflow involves several steps:

Database Preparation: A large 3D database of chemical compounds, such as the National Cancer Institute (NCI) database, is prepared. This involves generating multiple conformations for each molecule to ensure comprehensive screening. mdma.ch

Pharmacophore-Based Filtering: The pharmacophore model is used as a query to rapidly screen the database. Compounds that match the required pharmacophoric features and their spatial arrangement are selected as "hits". nih.gov

Docking and Scoring: The initial hits are then subjected to molecular docking studies. This involves predicting the binding pose of each compound within the active site of the target protein (e.g., a homology model of the dopamine transporter). The poses are then "scored" based on their predicted binding affinity.

ADMET Prediction: The most promising candidates from docking are further analyzed for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter out compounds with unfavorable pharmacokinetic profiles.

Experimental Validation: The final set of prioritized compounds is then synthesized and tested in vitro to confirm their biological activity.

This integrated approach of pharmacophore modeling and virtual screening has proven to be a powerful strategy for the discovery of novel and potent ligands for various biological targets. nih.gov

Rational Design Principles for Novel this compound-Based Ligands

The rational design of novel ligands based on the this compound scaffold focuses on systematic modifications of its structure to enhance potency, selectivity, and pharmacokinetic properties. The design principles are largely derived from structure-activity relationship (SAR) studies of related piperazine and phenethylamine analogs that target monoamine transporters.

Key Structural Regions for Modification:

The Phenethyl Moiety:

Aromatic Ring Substitution: The phenyl ring of the phenethyl group is a primary site for modification. Introducing substituents can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with the target. For example, in related phenethylamine compounds, para-chloro substitution has been shown to augment potency at the serotonin transporter (SERT). nih.gov The position and nature of the substituent (e.g., electron-withdrawing or electron-donating) can significantly impact activity and selectivity.

Bioisosteric Replacement: The phenyl ring can be replaced with other aromatic systems, such as pyridyl or naphthyl groups, to explore different binding interactions.

The Piperazine Ring:

N1-Substitution: The nitrogen atom of the piperazine ring that is not attached to the phenethyl group (N1) is a key point for introducing diversity. Attaching different substituents at this position can significantly alter the pharmacological profile. For instance, in a series of 1-(3-chlorophenyl)-4-phenethylpiperazine analogs, modifications at this position were explored to enhance affinity for the dopamine transporter. nih.gov

Conformational Constraint: Introducing conformational rigidity into the piperazine ring, for example, by incorporating it into a bridged bicyclic system, can lock the molecule into a more favorable binding conformation, potentially increasing potency and selectivity.

The Ethyl Linker:

Length and Rigidity: The length of the ethyl linker between the phenyl ring and the piperazine moiety is often critical for optimal activity. Shortening, lengthening, or introducing rigidity (e.g., through double bonds or cyclopropane (B1198618) rings) can alter the spatial relationship between the key pharmacophoric features and impact binding affinity.

Data from SAR Studies of Related Compounds:

The following table summarizes SAR data from studies on related piperazine and phenethylamine derivatives, which can inform the rational design of novel this compound-based ligands.

| Compound Class | Modification | Effect on Activity | Reference |

| Phenylpiperazines | Introduction of electron-withdrawing chloro-substituents | Increased affinity for dopamine transporters | nih.gov |

| Amphetamines | Para-chloro substitution | Augmented relative potency at SERT | nih.gov |

| Amphetamines | Increased N-alkyl chain length | Augmented relative potency at SERT | nih.gov |

| Phenylpiperazines | R2-position substitution (methyl or ethyl) on the phenyl ring | 2-fold better binding than the unsubstituted compound | nih.gov |

These findings suggest that a fruitful strategy for designing novel this compound-based ligands would involve exploring substitutions on the phenyl ring and the N1 position of the piperazine ring. For example, the addition of small alkyl groups at the R2 position of the phenyl ring or the introduction of a chloro-substituent could enhance binding affinity at monoamine transporters. Furthermore, computational approaches like molecular docking can be employed to predict the binding modes of designed analogs and prioritize them for synthesis and biological evaluation.

Pharmacological and Biological Characterization

Receptor Binding and Target Engagement Studies

The interaction of (r)-2-Phenethylpiperazine and its structural analogs with a range of central nervous system receptors has been a subject of scientific investigation. The phenethylpiperazine scaffold is a key feature in many biologically active compounds, and its binding characteristics provide insight into the potential pharmacological profile of the molecule.

Serotonin (B10506) Receptor (5-HT) Subtype Interactions (e.g., 5-HT2A, 5-HT2C)

The piperazine (B1678402) moiety is a common structural motif in ligands targeting serotonin receptors. Structure-activity relationship studies on related phenylpiperazine compounds have provided a framework for understanding these interactions. For instance, the orientation of the piperazine and phenyl rings is thought to be a key determinant for activity at the 5-HT2C receptor; a conformation where these two rings are nearly co-planar is hypothesized to be the "activating" conformation nih.gov.

While specific binding data for this compound is not extensively detailed in the available literature, studies on analogous structures are informative. Piperazine-type serotonin agonists such as trifluoromethylphenylpiperazine (TFMPP) and chlorophenylpiperazine (mCPP) have demonstrated effects likely mediated by the 5-HT1 receptor subtype nih.gov. Furthermore, various N-phenylpiperazine analogs have been synthesized and evaluated for their affinity at a broad range of serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C, among others nih.gov. The affinity and selectivity profile is highly dependent on the specific substitutions on both the phenyl and piperazine rings nih.gov. For example, certain halogenated diphenylpiperidines, which share structural elements with phenethylpiperazine, show high potency for the 5-HT2A receptor with Ki values in the low nanomolar range researchgate.net.

Sigma Receptor (σ1, σ2) Affinities and Selectivity Profiles

The phenethylpiperazine and phenethylpiperidine scaffolds show a notable affinity for sigma receptors. Research indicates that phenethylpiperidines generally favor sigma-1 receptors over sigma-2 receptors uniba.it. A particularly close structural analog, 1-(2-phenethyl)piperidine (AC927), exhibits moderate and selective affinity for both sigma receptor subtypes, with a higher affinity for the sigma-1 receptor nih.gov.

This preference for the sigma-1 subtype is a recurring theme in related structures. Structure-activity relationship studies of various piperazine and piperidine derivatives consistently show high affinity for sigma-1 receptors, often in the low nanomolar range nih.govnih.govnih.gov. The selectivity for sigma-1 over sigma-2 can be substantial, and this ratio is influenced by substitutions on the aromatic rings and the nature of the linker connecting the core to other parts of the molecule nih.govnih.gov. For example, in one series of N-(1-benzylpiperidin-4-yl)phenylacetamides, the unsubstituted parent compound displayed a high affinity for sigma-1 receptors (Ki = 3.90 nM) with significant selectivity over sigma-2 receptors (Ki = 240 nM) nih.gov.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |

|---|---|---|---|

| 1-(2-phenethyl)piperidine (AC927) | 30 ± 2 | 138 ± 18 | nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | nih.gov |

| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | 2.6 | 486.2 (187-fold selectivity) | nih.gov |

Adrenergic Receptor (e.g., α1-adrenoceptor, β-adrenergic receptor) Modulations

Dopamine (B1211576) Receptor (D1, D2) System Ligand Interactions

Conversely, other related compounds show negligible affinity for these receptors. A study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives found that several potent sigma-1 ligands had no affinity for D2 or D3 receptors, with IC50 values greater than 10,000 nM nih.gov. This highlights that while the piperazine/piperidine core is present in some dopamine receptor ligands, the phenethyl moiety and lack of other specific substitutions in this compound make its affinity for dopamine receptors uncertain without direct experimental data.

Investigation of Other Relevant Receptor Systems

Broad receptor screening of compounds structurally related to this compound indicates a degree of selectivity. The sigma receptor ligand 1-(2-phenethyl)piperidine (AC927) was noted to have preferential affinity for sigma receptors when compared against a panel of 29 other non-sigma receptors, transporters, and ion channels nih.gov. This suggests that the phenethylpiperidine scaffold may not engage broadly with numerous other receptor systems at significant potencies. Similarly, studies on N-phenylpiperazine analogs often include screening against a wide array of targets, where affinities can vary from potent to negligible depending on the specific structure and the receptor being tested nih.gov.

Enzyme Inhibition and Modulation

The piperazine and piperidine heterocyclic rings are present in many compounds designed as enzyme inhibitors. Investigations have focused primarily on their potential to inhibit monoamine oxidases (MAOs) and cholinesterases.

Studies on various piperidine and piperazine derivatives have demonstrated inhibitory activity against both MAO-A and MAO-B nih.govmdpi.comnih.gov. The potency and selectivity for MAO-A versus MAO-B are dictated by the substituents on the core structure. For example, in a series of pyridazinobenzylpiperidine derivatives, most compounds showed a preference for inhibiting MAO-B over MAO-A, with the most potent compound exhibiting an IC50 value of 0.203 µM for MAO-B nih.govmdpi.com. Kinetic studies revealed a competitive and reversible type of inhibition for the lead compounds mdpi.com. The naturally occurring alkaloid piperine, which contains a piperidine ring, has been shown to inhibit both MAO-A and MAO-B with IC50 values of 49.3 µM and 91.3 µM, respectively nih.gov.

Additionally, certain phenoxyethyl piperidine derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic system nih.gov. Some compounds in these series have shown dual inhibitory activity against both enzymes nih.gov. The potential for this compound to act as an inhibitor of these or other enzyme systems would require direct experimental evaluation.

| Compound Class/Example | Enzyme Target | Inhibition (IC50 or Ki) | Reference |

|---|---|---|---|

| Pyridazinobenzylpiperidine Derivative (S5) | MAO-B | IC50 = 0.203 µM | nih.govmdpi.com |

| Pyridazinobenzylpiperidine Derivative (S5) | MAO-A | IC50 = 3.857 µM | nih.gov |

| Piperine | MAO-A | IC50 = 49.3 µM | nih.gov |

| Piperine | MAO-B | IC50 = 91.3 µM | nih.gov |

| Phenoxyethyl Piperidine Derivative (7a) | AChE | IC50 = 20.4 ± 9.3 µM | nih.gov |

| Phenoxyethyl Piperidine Derivative (7a) | BChE | IC50 = 8.1 ± 0.5 µM | nih.gov |

Histone Lysine Methyltransferase (e.g., SETD7) Inhibition

This compound, also known as (R)-PFI-2, has been identified as a potent and highly selective inhibitor of the histone lysine methyltransferase SETD7. nih.govfrontiersin.orgmerckmillipore.com This compound was discovered through a high-throughput screening of a large compound library, followed by extensive structure-guided design and optimization to improve its inhibitory activity and cell permeability. nih.gov

The inhibitory mechanism of this compound is unique, exhibiting a cofactor-dependent and substrate-competitive action. nih.govfrontiersin.org It achieves this by occupying the substrate peptide binding groove of SETD7, which includes the channel for the catalytic lysine, and it also directly interacts with the methyl donor cofactor, S-adenosylmethionine. nih.govfrontiersin.org This novel mechanism contributes to its high potency, with a reported apparent inhibition constant (Ki app) of 0.33 nM. frontiersin.orgmerckmillipore.com

Extensive selectivity profiling has demonstrated that this compound is over 1,000-fold more selective for SETD7 compared to a panel of 18 other human protein methyltransferases and DNA methyltransferase 1 (DNMT1). nih.gov Furthermore, it showed minimal to no activity against 134 other targets, including ion channels, G-protein coupled receptors (GPCRs), and various enzymes, when tested at a concentration of 10 µM. nih.gov

The cellular activity of this compound has been confirmed through chemoproteomics experiments. nih.gov A biotinylated derivative of the compound was used to demonstrate dose-dependent competition for binding to endogenous SETD7 in MCF7 cells that were pretreated with this compound. nih.gov In murine embryonic fibroblasts, treatment with this inhibitor mimicked the effects of SETD7 deficiency on the Hippo signaling pathway, specifically by modulating the transcriptional coactivator Yes-associated protein (YAP) and regulating its target genes. merckmillipore.com

SETD7, the target of this compound, is a mono-methyltransferase that methylates both histone and non-histone proteins. frontiersin.org It recognizes a consensus motif of [K/R]-[A/S/T] in its substrates. frontiersin.org While initially identified as a histone H3-lysine 4 (H3K4) methyltransferase, subsequent research has indicated that its primary role may be in the methylation of non-histone proteins, with over 30 substrates identified to date. frontiersin.org The diverse functions of these substrates implicate SETD7 in a wide range of cellular processes and signaling pathways. frontiersin.org

The development of this compound and its less active enantiomer, (S)-PFI-2, provides a valuable chemical toolset for studying the multifaceted roles of SETD7 in cellular biology. merckmillipore.com For instance, studies using this compound have explored the involvement of SETD7 in cancer cell proliferation, where its effects appear to be context-dependent. mdpi.com In some cancer types, SETD7 acts as a negative regulator of proliferation, while in others, its activity is necessary for cell growth. mdpi.com

Table 1: Inhibitory Activity of this compound against SETD7

| Parameter | Value | Reference |

| IC50 | 2.1 µM (initial HTS hit) | nih.gov |

| Ki app | 0.33 ± 0.04 nM | nih.govmerckmillipore.com |

| Selectivity | >1,000-fold over 18 other HMTs | nih.gov |

Dipeptidyl Peptidase IV (DPP IV) Inhibition

The inhibition of dipeptidyl peptidase IV (DPP-IV) is a well-established therapeutic strategy for the management of type 2 diabetes. mdpi.comresearchgate.net DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. mdpi.comnih.gov By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control. nih.govresearchgate.net

While the primary focus of research on this compound has been its activity as a SETD7 inhibitor, the broader class of piperazine-containing compounds has been investigated for various biological activities, including DPP-IV inhibition. researchgate.net Several novel piperazine-derived constrained compounds have been designed, synthesized, and evaluated for their in vitro DPP-IV inhibitory activities. researchgate.net These studies aim to identify new scaffolds for the development of potent and selective DPP-IV inhibitors. researchgate.net

For example, a library of piperazine-derived constrained derivatives was synthesized and assayed against human recombinant DPP-IV enzyme. researchgate.net The inhibitory activity was determined by measuring the release of p-nitroaniline from a chromogenic substrate. researchgate.net From this library, specific compounds were identified as potential DPP-IV inhibitors, demonstrating the potential of the piperazine scaffold in this therapeutic area. researchgate.net

It is important to note that the selectivity of DPP-IV inhibitors is a crucial aspect of their development. researchgate.net DPP-IV belongs to a family of serine peptidases that includes DPP8 and DPP9. researchgate.net A lack of selectivity can lead to off-target effects, highlighting the need for careful evaluation of inhibitor specificity. researchgate.net

Multidrug Resistance-Associated Protein (MRP1) Inhibition

Multidrug resistance-associated protein 1 (MRP1), also known as ABCC1, is a member of the ATP-binding cassette (ABC) transporter superfamily. researchgate.netnih.gov It plays a significant role in the efflux of a wide variety of substrates, including chemotherapeutic drugs and their metabolites, from cells. researchgate.netnih.gov Overexpression of MRP1 is a major mechanism of multidrug resistance in cancer cells, leading to treatment failure. researchgate.netnih.gov

In addition to its role in drug resistance, MRP1 is involved in the transport of inflammatory mediators and plays a crucial role in the physiological response to oxidative stress. researchgate.netnih.gov Given its involvement in both cancer and inflammatory diseases, the development of MRP1 inhibitors is an active area of research. researchgate.netnih.gov

The piperazine scaffold has been explored in the design of various inhibitors targeting ABC transporters. While specific data on the direct inhibition of MRP1 by this compound is not extensively detailed in the provided context, the general class of piperazine-containing molecules has been investigated for their potential to modulate the activity of these transporters. The search for effective MRP1 inhibitors is ongoing, with a focus on overcoming the challenges that have limited the clinical success of previous attempts to reverse multidrug resistance. nih.gov

General Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. rsc.org Dysregulation of protein kinase activity is implicated in a wide range of diseases, including cancer, making them important targets for drug discovery. rsc.org

The selectivity of protein kinase inhibitors is a key determinant of their therapeutic utility and potential for off-target effects. nih.gov Many kinase inhibitors target the highly conserved ATP-binding site, which can lead to a lack of specificity. rsc.org

While this compound is primarily characterized as a SETD7 inhibitor, some piperazine-containing compounds have been shown to exhibit activity against protein kinases. For instance, 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (H7) has been identified as an inhibitor of protein kinase C. nih.gov This highlights the potential for the piperazine scaffold to be adapted for the development of inhibitors targeting various enzyme families. However, as noted in the selectivity profiling of this compound, it was found to be inactive against a large panel of enzymes, which likely included a number of protein kinases, at a concentration of 10 µM. nih.gov

In Vitro Pharmacological Profiling

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction of a compound with its target receptor or enzyme. nih.gov These assays utilize a radioactively labeled ligand to quantify the binding affinity of an unlabeled test compound. nih.gov

In the context of the broader class of phenethylpiperazine analogs, radioligand binding assays have been employed to determine their affinity and selectivity for various receptors, such as the sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov For example, a study on N-1-allyl-N´-4-phenethylpiperazine analogs used radioligand binding to determine their apparent affinity for σ1 sites and their selectivity against σ2 sites. nih.gov

While specific radioligand binding data for this compound against its primary target, SETD7, is not explicitly detailed as a binding assay in the provided search results, the determination of its high potency and selectivity would have relied on similar quantitative biochemical assays. nih.gov The selectivity profiling of this compound against a large panel of other targets, including GPCRs, also likely involved radioligand binding assays to assess its potential for off-target interactions. nih.gov

Cell-Based Functional Assays

The cellular activity of this compound has been demonstrated through various cell-based functional assays. As mentioned previously, chemoproteomics experiments in MCF7 cells confirmed its ability to engage with endogenous SETD7 in a cellular environment. nih.gov

Furthermore, functional assays in murine embryonic fibroblasts showed that treatment with this compound phenocopied the effects of Setd7 deficiency on the Hippo pathway signaling. merckmillipore.com This was observed through the modulation of the transcriptional coactivator YAP and the regulation of YAP target genes. merckmillipore.com In confluent MCF7 cells, this compound was shown to rapidly alter the localization of YAP, suggesting a dynamic regulation of this protein by the methyltransferase activity of SETD7. merckmillipore.com

These cell-based functional assays have been instrumental in validating this compound as a valuable tool for studying the cellular roles of SETD7 and its involvement in signaling pathways that control cell growth and organ size. nih.gov

Enzymatic Activity Assays

Preclinical In Vivo Pharmacological Efficacy and Mechanism of Action Studies

The in vivo effects of this compound have been explored in a variety of animal models to ascertain its therapeutic potential and underlying mechanisms of action. These studies are crucial for bridging the gap between in vitro findings and potential clinical applications.

Animal Models for Sleep Disorders and Sleep Maintenance

Preclinical research into the effects of this compound on sleep architecture and maintenance is limited. Animal models are essential for investigating sleep and its disorders, providing insights into underlying mechanisms and potential therapeutic interventions. Commonly used models include those for insomnia, narcolepsy, restless legs syndrome, and sleep apnea. These models often involve genetic modifications or the induction of sleep disturbances to mimic human conditions. For instance, disruptions in the orexinergic neuronal systems in animal models have been pivotal in understanding the pathophysiology of narcolepsy. Studies in rodent models have shown that sleep disturbances can be characterized by fragmented sleep-wake patterns, altered EEG spectral activity, and changes in NREM and REM sleep.

Models for Multidrug Resistance in Cancer (e.g., xenograft studies)

Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Piperazine derivatives have been investigated as potential dual inhibitors of P-gp and other targets like carbonic anhydrase XII (hCA XII) to overcome MDR. Xenograft models, where human tumor cells are implanted into immunocompromised animals, are standard for evaluating the in vivo efficacy of compounds against multidrug-resistant tumors. These studies typically measure tumor growth inhibition and the restoration of sensitivity to standard chemotherapeutic agents. While the general class of piperazine compounds shows promise in this area, specific xenograft studies involving this compound are not prominently documented.

Neuropharmacological Effects in Rodent Models

The neuropharmacological profile of piperazine-containing compounds is often evaluated in rodent models to understand their effects on the central nervous system. These studies can encompass a range of behavioral and physiological assessments. For example, antipsychotic-induced dyskinesia is a common motor side effect studied in rodents, often using models induced by drugs like haloperidol. The evaluation of neuroprotective effects, potentially mediated through antioxidant pathways, is also a key area of investigation for novel compounds.

Antiarrhythmic and Hypotensive Evaluations

The potential cardiovascular effects of novel compounds, including antiarrhythmic and hypotensive properties, are critical areas of preclinical investigation. Animal models of arrhythmia can be induced by various agents, such as adrenaline, to test the prophylactic and therapeutic efficacy of a compound. Similarly, hypotensive effects are often assessed by measuring blood pressure in rodents, and the mechanism can be explored by observing interactions with adrenergic receptors. While studies have demonstrated the antiarrhythmic and hypotensive potential of certain pyrrolidin-2-one derivatives with α1-adrenolytic properties, specific evaluations for this compound are not detailed in available literature.

Evaluation in Pain Models (e.g., neuropathic pain, allodynia)

Neuropathic pain is a chronic condition characterized by symptoms such as allodynia (pain from a normally non-painful stimulus) and hyperalgesia. A variety of animal models are used to study neuropathic pain, including those induced by nerve injury (e.g., Spared Nerve Injury) or chemical agents. These models allow for the assessment of a compound's ability to alleviate pain-related behaviors. For example, the von Frey test is a common method to measure mechanical allodynia in rodents. While the broader class of compounds acting on the central nervous system is often evaluated in these models, specific data on the efficacy of this compound in neuropathic pain and allodynia models is not extensively reported.

Data Tables

Due to the limited specific data available for this compound in the reviewed literature, interactive data tables with detailed research findings for this specific compound cannot be generated at this time.

Metabolism and Pharmacokinetic Studies Pk of R 2 Phenethylpiperazine Derivatives

In Vitro Metabolic Stability and Biotransformation

In vitro studies are the first step in characterizing the metabolic fate of a drug candidate. They utilize subcellular fractions, primarily from the liver, to predict how a compound will be metabolized in vivo. researchgate.net

Hepatic microsomal stability assays are a cornerstone of early drug discovery, providing key insights into a compound's susceptibility to Phase I metabolism. evotec.com The liver is the body's primary site for drug metabolism, and liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. evotec.comyoutube.com

The assay involves incubating the (R)-2-phenethylpiperazine derivative with liver microsomes sourced from humans or preclinical species (like rats or mice) in the presence of necessary cofactors, such as NADPH. nuvisan.com The concentration of the parent compound is monitored over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov From the rate of disappearance of the compound, key parameters are calculated:

In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower stability.

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug. nuvisan.com This value is crucial for predicting in vivo hepatic clearance and potential bioavailability. nuvisan.com

For piperazine (B1678402) derivatives, metabolic stability can vary significantly based on the substitutions on the piperazine ring and the phenethyl group. nih.gov Structure-metabolism relationship studies aim to identify and modify metabolically liable sites to enhance stability. For instance, in a study of various arylpiperazine derivatives, half-life values in human liver microsomes ranged from under 3 minutes to over 9 minutes, demonstrating the profound impact of small structural changes. nih.gov

Table 1: Illustrative Hepatic Microsomal Stability of Piperazine Derivatives This table presents representative data for a class of arylpiperazine compounds to illustrate typical results from such assays.

| Compound | R Group | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| 1 | Hydrogen | 5.29 | 88.3 |

| 2 | 4-Fluoro | 6.15 | 75.9 |

| 3 | 2-Pyrimidyl | 9.25 | 50.1 |

| 4 | 3-Chloro | 2.76 | 169.2 |

| 5 | 4-Methoxy | 9.32 | 49.1 |

Data adapted from a study on novel arylpiperazine derivatives to demonstrate typical parameter ranges. nih.gov

Identifying the products of biotransformation is critical. Metabolism can render a compound inactive, or in some cases, produce active or reactive metabolites. frontiersin.org For compounds containing a piperazine ring, several metabolic pathways are well-documented. researchgate.net

Phase I reactions, which introduce or expose functional groups, are common. For this compound, expected Phase I pathways include:

Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the phenyl ring of the phenethyl moiety.

Alicyclic Hydroxylation: Hydroxylation on the piperazine ring itself.

N-Dealkylation: Cleavage of the phenethyl group from the piperazine nitrogen, which would lead to the formation of piperazine and a corresponding phenylacetic acid metabolite. researchgate.net This is a major metabolic route for many piperazine-containing drugs. clinpgx.org

Ring Opening: Oxidative cleavage of the piperazine ring can lead to the formation of N-substituted ethylenediamine (B42938) derivatives. researchgate.netresearchgate.net

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions, where an endogenous molecule is added to increase water solubility and facilitate excretion. youtube.com Common conjugations include glucuronidation and sulfation. youtube.com

A study on a different substituted piperazine, 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl) piperazine, confirmed that its biotransformation in rat liver microsomes involved oxidative dealkylation, as well as aromatic and alicyclic hydroxylation, consistent with the expected pathways. nih.gov

In Vivo Pharmacokinetic Characterization

Following in vitro assessment, in vivo studies in animal models are conducted to understand how the compound behaves in a whole biological system.

ADME studies provide a comprehensive picture of a drug's disposition.

Absorption: Investigates how well the compound is absorbed into the bloodstream from the site of administration. The high lipophilicity of many phenethylpiperazine derivatives suggests they may be readily absorbed across biological membranes. nih.gov However, extensive first-pass metabolism in the gut wall and liver can significantly reduce oral bioavailability. nih.gov

Distribution: Describes where the compound travels in the body after absorption. Lipophilic compounds often have a large volume of distribution, accumulating in fatty tissues. clinpgx.org

Metabolism: Confirms the metabolic pathways identified in vitro and quantifies the major metabolites in plasma and excreta. The primary route of metabolism is typically hepatic, with CYP3A4 being a major enzyme involved in the metabolism of many piperazine and piperidine-based drugs like fentanyl. clinpgx.org

Excretion: Determines how the compound and its metabolites are eliminated from the body, primarily through urine or feces. nih.gov

For compounds intended to act on the central nervous system, the ability to cross the blood-brain barrier (BBB) is paramount. nih.gov The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. nih.gov

Key parameters used to quantify CNS penetration include:

Brain-to-Plasma Ratio (B/P): The ratio of the total concentration of a drug in the brain to that in the plasma. nih.gov While easy to measure, it can be misleading if a drug binds extensively to brain tissue.

Unbound Brain-to-Plasma Ratio (Kp,uu): This ratio compares the concentration of the unbound drug in the brain interstitial fluid to the unbound drug in plasma. nih.gov A Kp,uu value close to 1 suggests passive diffusion across the BBB, while values significantly less than 1 indicate active efflux, and values greater than 1 suggest active uptake into the brain. nih.gov

Physicochemical properties favoring BBB penetration include high lipophilicity, low molecular weight, and a low number of hydrogen bond donors. nih.gov The structure of this compound suggests it is lipophilic and may readily enter the CNS. nih.gov

Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical parameter, especially for orally administered drugs. Low oral bioavailability can be caused by poor absorption or, more commonly for this class of compounds, extensive first-pass metabolism in the liver. nih.gov

Bioavailability is determined by comparing the plasma concentration-time profiles after intravenous (IV) and oral administration. The key pharmacokinetic parameters measured are:

Cmax: The maximum observed plasma concentration.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): The total drug exposure over time.

The absolute bioavailability is calculated as: F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

For many piperazine derivatives, oral bioavailability can be a challenge due to their susceptibility to hepatic metabolism. nih.gov

Information regarding this compound is currently limited in publicly available scientific literature.

General metabolic pathways for similar piperazine-containing compounds often involve enzymatic reactions such as N-dealkylation, hydroxylation of the aromatic rings or alkyl chains, and potential conjugation reactions to facilitate excretion. The specific enzymes involved, the identity of metabolites, and the rate and extent of these transformations have not been documented for this compound.

Similarly, pharmacokinetic parameters, which describe the absorption, distribution, metabolism, and excretion (ADME) of a compound, are not available in the public domain for this compound. This includes key data points such as bioavailability, plasma protein binding, volume of distribution, clearance rates, and elimination half-life.

The direct correlation between the metabolism and pharmacokinetics of this compound and its biological activities cannot be detailed without foundational in vitro and in vivo studies. Such studies would be necessary to understand how the body processes the compound and how this processing influences its therapeutic or other biological effects.

Due to the absence of specific research findings, data tables detailing metabolic pathways or pharmacokinetic parameters for this compound cannot be provided at this time.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopy is a cornerstone in the chemical analysis of (r)-2-Phenethylpiperazine, offering non-destructive methods to probe its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons of the phenyl group, the aliphatic protons of the ethyl bridge, and the protons on the piperazine (B1678402) ring. The aromatic protons typically appear in the downfield region (δ 7.1-7.3 ppm). The four protons of the ethyl bridge (-CH₂-CH₂-) would present as complex multiplets, likely around δ 2.5-2.8 ppm. The seven protons on the piperazine ring would also produce a series of complex multiplets in the δ 2.5-3.5 ppm range. The signal for the N-H proton is also expected in this region, which can often be confirmed by D₂O exchange.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound would show distinct signals for the aromatic carbons (δ 125-140 ppm), the ethyl bridge carbons (δ ~30-40 ppm), and the piperazine ring carbons (δ ~45-60 ppm).

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the -CH₂-CH₂- linkage of the phenethyl group and the connectivity within the piperazine ring. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Dynamic NMR phenomena may also be observed in piperazine derivatives due to the chair-chair interconversion of the ring and restricted rotation around certain bonds, which can lead to signal broadening or the appearance of multiple sets of signals (rotamers) at different temperatures nih.gov.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Moiety Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H (Phenyl) | 7.10 - 7.30 (m, 5H) | 126.0 - 129.0 |

| Aromatic C (Quaternary) | - | ~140.0 |

| Ethyl -CH₂- (Benzylic) | ~2.75 (m, 2H) | ~39.0 |

| Ethyl -CH₂- | ~2.60 (m, 2H) | ~31.0 |

| Piperazine C-H | ~3.20 (m, 1H) | ~59.0 |

| Piperazine -CH₂- | 2.50 - 3.00 (m, 6H) | 45.0 - 55.0 |

| Piperazine N-H | Variable (broad s, 1H) | - |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns.

MS Analysis: In electron ionization (EI) or electrospray ionization (ESI), this compound (molecular weight: 190.28 g/mol ) would be expected to show a prominent molecular ion peak ([M]⁺) at m/z 190 or a protonated molecular ion ([M+H]⁺) at m/z 191. The fragmentation pattern is highly informative for structural confirmation. Key fragmentation pathways for phenethylamines and piperazines include:

Benzylic cleavage: Cleavage of the C-C bond adjacent to the phenyl ring is highly favorable, producing a stable tropylium cation at m/z 91 . This is often the base peak in the spectrum.

Alpha-cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a common pathway for amines. For this molecule, this can lead to fragmentation of the piperazine ring or cleavage of the phenethyl side chain, resulting in ions such as m/z 133 or m/z 99. researchgate.netlibretexts.org

HRMS Analysis: High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound, an HRMS measurement of the [M+H]⁺ ion would yield a value very close to the calculated exact mass of 191.1548 for C₁₂H₁₉N₂⁺, confirming the elemental composition and ruling out other possibilities with the same nominal mass. rsc.org

Table 2: Predicted Key Mass Fragments for 2-Phenethylpiperazine (B1321257)

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 191 | [C₁₂H₁₈N₂ + H]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 133 | [C₈H₁₅N₂]⁺ | Loss of phenyl group (C₆H₅) |

| 99 | [C₅H₁₁N₂]⁺ | Cleavage of the ethyl bridge |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound would display several characteristic absorption bands:

N-H Stretch: A moderate, somewhat broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group in the piperazine ring. researchgate.net

Aromatic C-H Stretch: One or more sharp bands appearing just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) are characteristic of the C-H stretching on the phenyl ring. mdpi.com

Aliphatic C-H Stretch: Strong, sharp bands appearing just below 3000 cm⁻¹ (typically 2800-2980 cm⁻¹) result from the C-H stretching vibrations of the ethyl and piperazine methylene groups. mdpi.com

Aromatic C=C Stretch: Several bands of varying intensity in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic ring.

C-N Stretch: Bands corresponding to C-N bond stretching are typically found in the fingerprint region, between 1000-1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3400 | N-H Stretch | Secondary Amine (Piperazine) |

| 3020 - 3100 | C-H Stretch | Aromatic (Phenyl) |

| 2800 - 2980 | C-H Stretch | Aliphatic (Ethyl & Piperazine) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| ~700 and ~750 | C-H Bend (Out-of-plane) | Monosubstituted Phenyl |

Chromatographic Techniques for Purity, Identity, and Enantiomeric Excess Determination

Chromatography is indispensable for separating this compound from any potential impurities, including starting materials, byproducts, and its (s)-enantiomer.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of pharmaceutical compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for molecules like this compound.

In this technique, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., octadecylsilane, C18). A polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is then pumped through the column. ptfarm.plnih.gov The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The identity of the compound is confirmed by matching its retention time to that of a certified reference standard, while purity is calculated from the relative area of its peak compared to the total area of all peaks in the chromatogram, typically measured using an ultraviolet (UV) detector.

Table 4: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Phosphate Buffer (e.g., pH 2-7) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm or ~254 nm |

| Column Temperature | 25 - 40 °C |

Determining the enantiomeric purity (or enantiomeric excess, e.e.) of this compound is crucial, as the biological activity of enantiomers can differ significantly. Chiral HPLC is the most common and reliable method for this purpose. nih.gov

This technique uses a chiral stationary phase (CSP) that can interact stereoselectively with the two enantiomers. eijppr.com The (r)- and (s)-enantiomers form transient diastereomeric complexes with the CSP that have different binding energies. eijppr.com This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including amines. mdpi.comnih.gov The mobile phase is typically a nonpolar organic solvent mixture, such as hexane and isopropanol, often with a small amount of a basic additive (like diethylamine) to improve peak shape and resolution for basic compounds like piperazines. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Table 5: Representative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Chiral Column | Polysaccharide-based CSP (e.g., Cellulose or Amylose derivative) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~210 nm or ~254 nm |

| Column Temperature | Ambient |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a robust technique for the analysis of piperazine derivatives. For compounds like 2-phenethylpiperazine, GC analysis typically requires derivatization of the secondary amine to improve volatility and chromatographic peak shape. nih.gov Perfluoroacylation is a common derivatization strategy. nih.gov While GC-MS can effectively identify and quantify various piperazine analogues, distinguishing between positional isomers based on mass spectra alone can be challenging, as they often produce similar fragmentation patterns. nih.govojp.govresearchgate.net Chromatographic separation is therefore critical.

The choice of capillary column is crucial for resolving closely related compounds. For instance, a 100% trifluoropropyl methyl polysiloxane stationary phase (Rtx-200) has been shown to resolve perfluoroacylated derivatives of isomeric piperazines. nih.govresearchgate.net The separation of regioisomers is often influenced by the position of substituents on the aromatic ring, with 2-substituted isomers typically eluting before 3- and 4-substituted isomers. researchgate.net

For the specific analysis of enantiomers such as (r)- and (s)-2-Phenethylpiperazine, chiral GC is the required approach. This technique uses a chiral stationary phase (CSP) to form transient diastereomeric complexes with the enantiomers, which allows for their separation based on differences in thermodynamic stability. azom.commdpi.com Modified cyclodextrins are commonly used as CSPs for the separation of chiral amines. wiley.com The integration of chiral GC with a mass spectrometer provides unambiguous identification of each enantiomer. azom.com

Table 1: Representative GC-MS Conditions for Piperazine Derivative Analysis This table compiles typical parameters from various studies and does not represent a single specific analysis of this compound.

| Parameter | Typical Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.50 µm) or Rtx-200 (30 m x 0.25 mm, 0.50 µm) |

| Injection Mode | Splitless |

| Injection Temperature | 225-250°C |

| Carrier Gas | Helium |

| Oven Program | Initial temp 100°C, ramped to 200°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 40-450 amu |

Quantitative Bioanalytical Methods for Biological Samples

Quantifying this compound in biological samples like plasma, urine, or tissue homogenates is essential for pharmacokinetic and biodistribution studies. These complex matrices necessitate highly selective and sensitive analytical methods to isolate and measure the target analyte amidst numerous endogenous components. nih.gov

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis of small molecules in biological matrices. bioanalysis-zone.com Its high selectivity, sensitivity, and robustness make it ideal for determining the concentration of piperazine derivatives in plasma, urine, and other biological fluids. bioanalysis-zone.commdpi.comnih.gov

The methodology involves several key steps:

Sample Preparation: To remove proteins and other interfering substances, a sample clean-up procedure is required. Common techniques include protein precipitation (PPE) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). core.ac.uknih.govnih.govresearchgate.net

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is frequently used to separate the analyte from other components based on polarity. mdpi.comnih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. core.ac.uknih.gov

Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer, usually a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode. bioanalysis-zone.com This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) and monitoring for one or more characteristic product ions generated by collision-induced dissociation. This highly selective process minimizes interference from matrix components and ensures accurate quantification. nih.govcore.ac.uk The use of stable isotope-labeled internal standards is preferred to achieve the highest level of confidence in the results. mdpi.comnih.gov

LC-MS/MS methods have been developed for a wide range of piperazine derivatives, achieving lower limits of quantification (LLOQ) in the low ng/mL range. core.ac.uknih.govnih.gov